molecular formula C6H10ClNO B1600776 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride CAS No. 56239-25-9

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

Cat. No. B1600776
Key on ui cas rn: 56239-25-9
M. Wt: 147.6 g/mol
InChI Key: AIQPCXFIPDZVQJ-UHFFFAOYSA-N
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Patent
US04670458

Procedure details

To a solution of 6.1 g of 1-chloro-1-nitrosocyclohexane in 135 ml of ethanol and 260 ml of carbon tetrachloride, cooled to -20° C. in an acetone-dry ice bath, was slowly added 33.6 ml of 1,3-cyclohexadiene. The mixture was stored at -20° C. for 6 days and the solid collected, giving 4.5 g of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, hydrochloride.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([N:8]=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C1CCC=CC=1>C(O)C.C(Cl)(Cl)(Cl)Cl>[ClH:1].[CH:5]12[CH2:6][CH2:7][CH:2]([CH:3]=[CH:4]1)[NH:8][O:9]2 |f:4.5|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1(CCCCC1)N=O
Name
Quantity
135 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
33.6 mL
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid collected

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
Cl.C12ONC(C=C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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